5-Phenylbicyclo[2.2.1]hept-2-ene
Overview
Description
5-Phenylbicyclo[2.2.1]hept-2-ene: is an organic compound with the molecular formula C13H14 . It is a bicyclic structure with a phenyl group attached to the second carbon of the bicyclo[2.2.1]heptene ring system. This compound is known for its stability and unique structural properties, making it a valuable subject of study in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 5-Phenylbicyclo[2.2.1]hept-2-ene involves the dehydrogenation reaction of phenylacetylene. In this process, phenylacetylene is reacted with a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Phenylbicyclo[2.2.1]hept-2-ene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: 5-Phenylbicyclo[2.2.1]hept-2-ene is used as a starting material in organic synthesis to create various biologically active compounds. It serves as a precursor for the synthesis of complex molecules in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives can exhibit anti-inflammatory, analgesic, or anticancer activities .
Industry: This compound is also utilized in the fragrance and flavor industry. It can be used as a component in the formulation of perfumes and flavoring agents to enhance aroma and taste .
Mechanism of Action
The mechanism of action of 5-Phenylbicyclo[2.2.1]hept-2-ene and its derivatives depends on the specific application. In medicinal chemistry, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bicyclic structure provides a rigid framework that can influence the binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-2-ene (Norbornene): Lacks the phenyl group, making it less versatile in aromatic substitution reactions.
5-Methylbicyclo[2.2.1]hept-2-ene: Contains a methyl group instead of a phenyl group, leading to different reactivity and applications.
5-Phenylbicyclo[2.2.1]heptane: Saturated version of 5-Phenylbicyclo[2.2.1]hept-2-ene, with different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of the phenyl group, which enhances its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
5-phenylbicyclo[2.2.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-7,10,12-13H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNNHYNYFLXKDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30421-34-2 | |
Record name | Bicyclo[2.2.1]hept-2-ene, 5-phenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30421-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90976987 | |
Record name | 5-Phenylbicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6143-30-2 | |
Record name | 5-Phenylbicyclo(2.2.1)-2-heptene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006143302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Phenylbicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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